Direct Blue 15, also known as CI Direct Blue 15, is a synthetic dye commonly used in various scientific research applications. Due to its ability to color various materials, it finds use in:
The presence of Direct Blue 15 in wastewater from industries like textiles and paper production can pose environmental concerns. Researchers are investigating its:
Beyond dyeing and environmental research, Direct Blue 15 finds use in other scientific investigations:
Direct Blue 15 is an organic compound classified as an azo dye, characterized by its dark blue color and water solubility. It has a molecular formula of C₁₈H₁₆N₂Na₂O₈S₂ and a relative molecular mass of approximately 992.8 g/mol . This dye is primarily used in textile dyeing, particularly for cotton and other cellulosic materials, due to its substantive nature, which allows it to bond effectively with fibers . Direct Blue 15 was first synthesized in 1890 and has since been a staple in various industries, including textiles and paper manufacturing .
The primary chemical reaction involved in the synthesis of Direct Blue 15 is the azo coupling of 3,3'-dimethoxybenzidine with 1-amino-8-naphthol-3,6-disulfonic acid under alkaline conditions. This reaction leads to the formation of the azo bond (-N=N-) that is characteristic of azo dyes .
In environmental contexts, Direct Blue 15 can undergo degradation through various chemical processes. For instance, catalytic wet peroxide oxidation has been studied as a method for degrading this dye in wastewater, where hydrogen peroxide acts as an oxidizing agent to break down the dye into less harmful substances . The degradation pathway includes intermediates like 1-amino-8-naphthol and 3,3'-dimethylbenzidine, which can further oxidize into simpler compounds such as carbon dioxide and water .
Direct Blue 15 has been studied for its biological effects, particularly concerning its potential toxicity. It has been shown to bind to various proteins in the body, which may alter their function and mobility. For example, it binds to albumin and other lipoproteins, potentially affecting their roles in metabolism and transport . Additionally, studies indicate that Direct Blue 15 can undergo anaerobic biodegradation, resulting in the formation of metabolites such as 3,3'-dimethoxybenzidine, which is considered a potential carcinogen .
The synthesis of Direct Blue 15 involves several steps:
This method highlights the importance of controlling pH and temperature during synthesis to optimize yield and purity .
Direct Blue 15 is widely used across various industries:
Studies have indicated that Direct Blue 15 can interact with biological systems in complex ways. For instance:
Several compounds share structural similarities with Direct Blue 15. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Direct Black 22 | Azo Dye | Known for deeper shades; used similarly in textiles |
| Direct Red 81 | Azo Dye | More vibrant red; often used in food coloring |
| Acid Blue 25 | Azo Dye | Water-soluble; used primarily in textile applications |
| Reactive Blue 19 | Reactive Dye | Forms covalent bonds with fibers; more stable |
Direct Blue 15 stands out due to its specific application in cellulose dyeing and its unique degradation pathways compared to these similar compounds. Its extensive use and potential biological impacts also differentiate it from others within the azo dye category .
Direct Blue 15 is an organic azo dye with the molecular formula C34H24N6Na4O16S4 and a molecular weight of 992.81 grams per mole [1] [3]. The compound is classified as a double azo dye, representing a complex organic structure that incorporates multiple aromatic ring systems connected through azo linkages [3]. The tetrasodium salt form of this compound contains four sodium cations that balance the negative charges from the sulfonate groups present in the molecular structure [1] [9].
The complete chemical name for Direct Blue 15 is 3,3'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid), tetrasodium salt [1] [9]. This systematic nomenclature reflects the complex architecture of the molecule, which consists of a central biphenyl unit substituted with methoxy groups and connected to two naphthalene disulfonic acid moieties through azo bonds [1] [10].
The azo bond configuration in Direct Blue 15 is characterized by two nitrogen-nitrogen double bonds (-N=N-) that serve as the primary chromophoric system responsible for the characteristic blue coloration [3] . These azo linkages connect the central 3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl component to the terminal naphthalene disulfonic acid moieties [1] . The azo bonds are formed through a coupling reaction between the diazotized 3,3'-dimethoxybenzidine and the naphthalene disulfonic acid under alkaline conditions [3] [10].
The double azo structure of Direct Blue 15 provides enhanced color intensity and stability compared to single azo dyes [3]. The electron delocalization across the conjugated system, which includes the azo bonds and the aromatic ring systems, contributes to the characteristic absorption properties in the visible light spectrum [15].
The central component of Direct Blue 15 is the 3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl unit, which originates from the precursor molecule 3,3'-dimethoxybenzidine [1] [10]. This biphenyl structure contains two benzene rings connected by a single carbon-carbon bond, with methoxy groups (-OCH3) positioned at the 3 and 3' positions relative to the biphenyl linkage [9] [10].
The methoxy substituents on the biphenyl core serve multiple functions in the molecular structure [10]. They provide electron-donating effects that influence the electronic properties of the entire conjugated system, affecting both the color characteristics and the reactivity of the compound . The positioning of these methoxy groups at the ortho positions relative to the azo linkage sites enhances the stability of the dye molecule [10].
Direct Blue 15 contains two naphthalene disulfonic acid moieties, specifically derived from 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid [1] [3]. Each naphthalene unit bears two sulfonic acid groups (-SO3H) at the 2,7-positions and contains amino (-NH2) and hydroxyl (-OH) functional groups at positions 5 and 4, respectively [1] [10].
These naphthalene disulfonic acid moieties contribute significantly to the water solubility of Direct Blue 15 through their ionic sulfonate groups [2] [4]. The sulfonic acid groups are present as sodium salts in the commercial form of the dye, resulting in the tetrasodium salt designation [1] [9]. The amino and hydroxyl groups on the naphthalene rings participate in hydrogen bonding interactions and contribute to the overall stability of the chromophoric system [10] [14].
Direct Blue 15 appears as a dark blue to deep purple microcrystalline powder in its solid state [4] [16]. The compound exhibits a uniform powder consistency with fine particle size distribution [7]. Under microscopic examination, the material displays crystalline characteristics, although solid-state nuclear magnetic resonance studies have indicated that certain preparations may exhibit reduced crystallinity depending on the synthesis and processing conditions [19].
The color of Direct Blue 15 can vary slightly depending on the particle size and the degree of hydration, ranging from very dark blue to black in appearance [4]. The crystalline structure of the compound allows for efficient packing in the solid state, contributing to its stability during storage and handling [7] [19].
The molecular weight of Direct Blue 15 is 992.81 grams per mole, corresponding to its molecular formula C34H24N6Na4O16S4 [3] [7]. This relatively high molecular weight reflects the complex structure of the compound, which includes multiple aromatic ring systems, azo linkages, and ionic sulfonate groups [1] [3].
The molecular weight determination has been confirmed through various analytical techniques and is consistent across multiple literature sources [3] [5]. The precise molecular weight is important for stoichiometric calculations in synthesis procedures and for determining molar concentrations in analytical applications [3] [7].
Direct Blue 15 exhibits good water solubility, with reported values of approximately 60 grams per liter at 85 degrees Celsius [4] [7]. At room temperature, the compound maintains substantial water solubility due to the presence of four sulfonate groups that provide ionic character to the molecule [2] [4]. The aqueous solutions of Direct Blue 15 display a characteristic reddish-blue coloration [4] [7].
The compound is essentially insoluble in organic solvents, including alcohols, acetone, and other common organic media [4] [7]. This solubility profile is typical for ionic azo dyes and reflects the highly polar nature of the sulfonate-containing structure [4]. The water solubility makes Direct Blue 15 particularly suitable for aqueous dyeing applications [2] [7].
Direct Blue 15 demonstrates reasonable thermal stability at ambient temperatures but undergoes decomposition at elevated temperatures [4] [10]. The compound begins to decompose at approximately 300 degrees Celsius without exhibiting a distinct melting point [10]. During thermal decomposition, the compound releases toxic fumes including nitrogen oxides, sulfur oxides, and sodium oxides [4] [16].
The thermal decomposition process involves the breakdown of the azo bonds and the degradation of the aromatic ring systems [4] [10]. The relatively high decomposition temperature indicates that Direct Blue 15 maintains structural integrity under normal processing and application conditions [10] [16].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C34H24N6Na4O16S4 | [1] [3] |
| Molecular Weight | 992.81 g/mol | [3] [4] |
| Appearance | Dark blue to purple microcrystalline powder | [4] [5] |
| Physical State | Solid | [2] [4] |
| Density | 1.31 g/cm³ | [5] [7] |
| Melting Point | 300°C (decomposes) | [10] |
| Solubility in Water | Good (60 g/L at 85°C) | [2] [7] |
| Solubility in Organic Solvents | Insoluble | [4] [7] |
| Maximum UV-Visible Absorption | 602 nm | [15] |
| Thermal Decomposition | Decomposes at 300°C | [10] |
Direct Blue 15 exhibits a characteristic ultraviolet-visible absorption profile with a maximum absorption wavelength at 602 nanometers [12] [15]. This absorption maximum falls within the orange-red region of the visible spectrum, which corresponds to the complementary color absorption that produces the observed blue appearance of the compound [15]. The absorption profile demonstrates high molar absorptivity at this wavelength, making it suitable for colorimetric applications [15].
The full ultraviolet-visible spectrum of Direct Blue 15 extends across a broad range from 200 to 800 nanometers [15]. The compound shows secondary absorption features in the ultraviolet region, which are attributed to the aromatic ring systems and the extended conjugation throughout the molecular structure [12] [15]. The position and intensity of the absorption maximum can be influenced by solvent effects and pH conditions [15].
Direct Blue 15 exhibits low fluorescence emission characteristics, which is typical for azo dyes due to the presence of the nitrogen-nitrogen double bonds that facilitate non-radiative decay pathways [13]. The azo linkages in the molecular structure provide efficient routes for internal conversion and intersystem crossing, which compete with fluorescence emission [13].
The limited fluorescence properties of Direct Blue 15 are advantageous for certain applications where fluorescence interference would be undesirable [13]. The compound can serve as a fluorescence quencher in some biological systems, although this application requires careful consideration of the specific experimental conditions [13].
The infrared spectrum of Direct Blue 15 displays several characteristic absorption bands that correspond to specific functional groups within the molecular structure [14] [18]. The nitrogen-hydrogen and carbon-hydrogen aromatic stretching vibrations appear in the range of 2800 to 3000 wavenumbers [14]. These bands provide evidence for the presence of amino groups and aromatic hydrogen atoms in the compound [14].
The azo bond (-N=N-) stretching vibrations typically appear in the range of 1400 to 1500 wavenumbers, although these bands may be overlapped with other aromatic ring vibrations [14]. The sulfonate groups contribute characteristic absorption features in the range of 1000 to 1200 wavenumbers, corresponding to sulfur-oxygen stretching modes [14] [18]. Additional absorption bands corresponding to carbon-carbon aromatic stretching and carbon-oxygen stretching from the methoxy groups are observed in the fingerprint region of the spectrum [14] [18].
| Spectroscopic Feature | Value | Reference |
|---|---|---|
| UV-Visible Absorption Maximum | 602 nm | [12] [15] |
| IR Spectral Features - N-H and CH-aromatic stretching | 2800-3000 cm⁻¹ | [14] |
| IR Spectral Features - Azo Bond (-N=N-) | 1400-1500 cm⁻¹ | [14] |
| IR Spectral Features - Sulfonate Groups | 1000-1200 cm⁻¹ | [14] [18] |
| Fluorescence Characteristics | Low fluorescence emission | [13] |
Direct Blue 15 exhibits distinct acid-base behavior that manifests as color changes under different pH conditions [4] [7]. In concentrated sulfuric acid, the compound appears blue-green, while dilution with water shifts the color back to reddish-blue [4] [7]. When exposed to concentrated nitric acid, Direct Blue 15 displays a reddish-gray coloration [4] [7].
The acid-base behavior is attributed to protonation and deprotonation of the amino and hydroxyl groups present on the naphthalene rings [4] [7]. The sulfonate groups remain ionized across a wide pH range due to their strong acidic character [4]. The compound forms precipitates when concentrated hydrochloric acid is added to its aqueous solution, resulting in a red-blue colored solid [4] [7].
In strongly alkaline conditions, such as concentrated sodium hydroxide solution, Direct Blue 15 exhibits a purple coloration and forms precipitates [4] [7]. These pH-dependent color changes reflect alterations in the electronic structure and conjugation of the chromophoric system [4] [7].
Direct Blue 15 demonstrates significant interactions with various metal ions, which can affect both its color properties and chemical behavior [7] [17]. Copper ions have a particularly notable effect, causing the color shade to become darker when present in dyeing solutions [7]. This interaction suggests coordination between the copper ions and electron-rich sites within the dye molecule, such as the amino groups or azo nitrogen atoms [7].
Iron ions also interact with Direct Blue 15, forming complexes that can influence the degradation pathways of the compound [17] [20]. These metal ion interactions are important considerations in industrial applications where trace metals may be present in processing solutions [7] [17]. The coordination of metal ions can alter the electronic properties of the dye and affect its stability under various conditions [17] [20].
The metal ion interactions of Direct Blue 15 have been studied in the context of advanced oxidation processes, where iron ions serve as catalysts for degradation reactions [15] [20]. The formation of metal-dye complexes can either enhance or inhibit the degradation process depending on the specific metal ion and reaction conditions [20].
Direct Blue 15 exhibits redox properties primarily associated with the azo bonds within its molecular structure [15] [20]. Under reducing conditions, the azo linkages can undergo reduction to form corresponding amines, leading to decolorization of the compound [6] [15]. This reduction process is often utilized in biological systems where bacterial enzymes can cleave the azo bonds [6].
The redox behavior of Direct Blue 15 has been extensively studied in the context of wastewater treatment and environmental remediation [15] [20]. Advanced oxidation processes utilizing hydrogen peroxide and various catalysts can oxidize the compound, leading to degradation of the chromophoric system [15] [20]. The redox properties are influenced by pH, temperature, and the presence of catalytic species [15] [20].
The compound can participate in electron transfer reactions, particularly in the presence of reducing agents or under electrochemical conditions [15] [20]. The multiple aromatic ring systems and the extended conjugation provide sites for both oxidation and reduction reactions [15] [20]. These redox properties are important for understanding the environmental fate and treatment options for Direct Blue 15 in industrial wastewater streams [15] [20].
| Reactivity Type | Description | Reference |
|---|---|---|
| Acid-Base Behavior | Blue-green in concentrated sulfuric acid, reddish-blue after dilution; reddish-gray in concentrated nitric acid | [4] [7] |
| Metal Ion Interactions - Copper | Darkens color shade when interacting with copper ions | [7] |
| Metal Ion Interactions - Iron | Forms complexes with iron ions affecting degradation | [17] [20] |
| Redox Properties | Can undergo reduction of azo bonds under appropriate conditions | [15] [20] |
| Thermal Stability | Stable at room temperature; decomposes at 300°C emitting toxic fumes of NOx, Na₂O, and SOx | [4] [10] |
Health Hazard